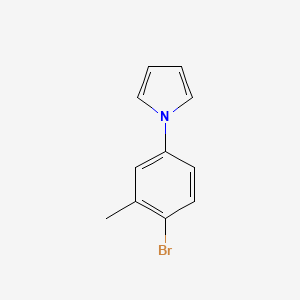

1-(4-bromo-3-methylphenyl)-1H-pyrrole

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromo-3-methylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKNDOCCQBESLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277837 | |

| Record name | 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383137-72-2 | |

| Record name | 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-3-methylphenyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 1 4 Bromo 3 Methylphenyl 1h Pyrrole and Its Analogues

Direct N-Arylation Approaches for Pyrrole (B145914) Systems

Direct N-arylation strategies provide an atom-economical route to N-aryl pyrroles by coupling the N-H bond of pyrrole with an aryl halide or its equivalent. These methods have largely superseded classical multi-step procedures, offering milder conditions and broader functional group tolerance.

Catalysis by transition metals, particularly copper and palladium, has revolutionized the formation of C-N bonds. These methods are characterized by their high efficiency, selectivity, and applicability to a diverse range of substrates.

The copper-catalyzed N-arylation of heterocycles, historically known as the Ullmann condensation, is one of the most established methods for constructing C-N bonds. rsc.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols employ catalytic amounts of copper salts, often in conjunction with ligands, to achieve high yields under significantly milder conditions. researchgate.netacs.org

These reactions are valued for the low cost and low toxicity of copper catalysts. rsc.org A variety of copper sources, including CuI, CuO, and Cu₂O, can be employed. The addition of ligands, such as diamines, amino acids, and 1,3-diketones, can accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating the reductive elimination step. acs.orgnih.gov However, numerous ligand-free systems have also been developed, offering simpler and more cost-effective procedures. researchgate.net The choice of base and solvent is also critical to the success of the coupling. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄, while polar aprotic solvents like DMF, DMSO, and dioxane are frequently used.

The table below summarizes various copper-catalyzed systems for the N-arylation of pyrrole with different aryl halides, illustrating the versatility of this methodology.

| Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | CuI (10) | 1,10-Phenanthroline | Cs₂CO₃ | Xylene | 120 | 95 |

| 4-Iodotoluene | CuI (5) | L-proline | K₂CO₃ | DMSO | 90 | 92 |

| Bromobenzene | CuI (10) | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 89 |

| 4-Bromoacetophenone | CuO nanoparticles (5) | None | KOH | DMF | 140 | 94 |

| 4-Iodoanisole | CuSO₄ (5) | None | K₂CO₃ | DMF | 120 | 98 |

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, is a powerful and versatile tool for the synthesis of N-aryl heterocycles. acs.org This methodology generally offers milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to copper-catalyzed systems. researchgate.net It is highly effective for coupling a wide range of (hetero)aryl chlorides, bromides, iodides, and tosylates with N-H containing compounds. rsc.orgnih.gov

The efficacy of the Buchwald-Hartwig reaction relies heavily on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have proven to be particularly effective, promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.net The selection of the base is also crucial, with common choices including sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and potassium phosphate (B84403) (K₃PO₄).

Below is a table showcasing representative examples of palladium-catalyzed N-arylation of pyrroles and related N-H heterocycles.

| Aryl Halide/Electrophile | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Pd₂(dba)₃ (1) | XPhos | NaOtBu | Toluene | 100 | 95 |

| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | t-Amyl alcohol | 110 | 91 |

| 3-Bromoquinoline | Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 |

| 4-Tolyl tosylate | Pd-PEPPSI-IPr((NMe₂)₂) (3) | (Internal NHC) | LHMDS | Toluene | 100 | 85 |

| 4-Nitroanisole | Pd(acac)₂ (2) | BrettPhos | K₃PO₄ | Toluene | 130 | 82 |

Ruthenium-catalyzed reactions have emerged as a powerful strategy for the direct functionalization of C-H bonds. nih.gov In the context of pyrrole chemistry, these methods predominantly facilitate the C-arylation of the pyrrole ring rather than N-arylation. acs.org Typically, these reactions require a directing group on the pyrrole nitrogen (such as a pyrimidyl group) to guide the ruthenium catalyst to a specific C-H bond, most commonly at the C-2 position. mdpi.com

The general mechanism involves a carboxylate-assisted C-H bond activation. Catalysts like [RuCl₂(p-cymene)]₂ are often employed in the presence of a carboxylic acid co-catalyst, such as pivalic acid or adamantane (B196018) carboxylic acid. acs.orgmdpi.com While not a direct method for synthesizing 1-arylpyrroles, this strategy is crucial for producing highly substituted pyrrole analogues that may not be accessible through other means. The directing group can often be removed post-arylation, providing access to C-arylated N-H pyrroles. acs.org Recent advancements have also explored photo-induced ruthenium-catalyzed C-H arylation, which can proceed at ambient temperatures. nih.gov

Similar to ruthenium, iridium-catalyzed reactions are primarily employed for the direct C-H functionalization of heteroarenes, including pyrroles. acs.org Research in this area has focused on controlling the regioselectivity of the arylation. While many transition metal catalysts favor arylation at the more electron-rich α-position (C-2 or C-5) of the pyrrole ring, specific iridium-based catalytic systems have been developed that exhibit a unique preference for the β-position (C-3 or C-4). acs.org

For instance, catalysts such as [Ir(cod)₂]BF₄ combined with phosphine ligands like PCy₃ have been shown to promote the β-selective C-H arylation of N-substituted pyrroles with aryl iodides. acs.org This distinct regioselectivity provides a valuable synthetic route to pyrrole derivatives with substitution patterns that are challenging to achieve via classical methods. This approach is complementary to N-arylation strategies, enabling the comprehensive functionalization of the pyrrole scaffold.

While transition metal catalysis is dominant, concerns over cost and metal contamination in final products (particularly for pharmaceuticals) have driven the development of metal-free arylation methods. nih.govacs.org For the N-arylation of pyrroles, the most prominent metal-free strategy involves the use of hypervalent iodine reagents, specifically diaryliodonium salts. nih.govacs.org

These reactions typically proceed under basic conditions, where the pyrrolide anion acts as a nucleophile, attacking the diaryliodonium salt. acs.org The reaction can also follow a radical pathway. This method is attractive due to its operational simplicity and mild reaction conditions. Various functional groups are tolerated, and the reactions can be performed in common organic solvents like DMF or toluene. acs.org

The table below provides examples of metal-free C-H and N-H arylation of heterocycles using diaryliodonium salts.

| Heterocycle | Arylating Reagent | Base/Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pyrrole (N-H) | Diphenyliodonium triflate | KOtBu | Toluene | 80 | 78 |

| Indole (C-3-H) | Bis(4-methoxyphenyl)iodonium tosylate | None | DMF | 100 | 87 |

| Carbazole (N-H) | Diphenyliodonium triflate | KOtBu | 1,2-DCE | 80 | 95 |

| N-Methylpyrrole (C-2-H) | (4-Chlorophenyl)hydrazine HCl | NaOH (in H₂O) | N-Methylpyrrole | rt | 90 |

Organocatalytic Approaches to N-Arylpyrrole Synthesis

Organocatalysis offers an attractive metal-free alternative for the synthesis of N-arylpyrroles. These methods often rely on the activation of substrates through the formation of intermediates with chiral catalysts, leading to enantioselective transformations.

For the synthesis of axially chiral N-arylpyrroles, chiral phosphoric acids have been used as effective organocatalysts. dovepress.com This approach can achieve high enantioselectivity in the construction of the C-N axial chirality. dovepress.com Another strategy involves the use of natural amino acids, such as L-tryptophan, to catalyze the condensation of 1,4-dicarbonyl compounds with aromatic amines under solvent-free conditions, which represents a green chemistry approach to N-substituted pyrroles. dovepress.com Light-induced phosphoric acid catalysis has also been reported for the diastereo- and atroposelective synthesis of N-arylpyrroles.

Table 3: Organocatalytic Synthesis of N-Arylpyrrole Analogues

| Entry | Amine | Dicarbonyl Compound | Organocatalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aniline | Hexane-2,5-dione | L-Tryptophan | 70°C, Solvent-free | 95 |

| 2 | p-Toluidine | Hexane-2,5-dione | Chitosan | Microwave, Solvent-free | 88 |

This table shows examples of organocatalytic N-arylpyrrole synthesis. Specific data for 1-(4-bromo-3-methylphenyl)-1H-pyrrole is not available.

De Novo Pyrrole Ring Construction with Integrated N-Arylation

This strategy involves building the pyrrole ring from acyclic precursors in a way that the N-(4-bromo-3-methylphenyl) bond is formed as part of the ring-forming reaction sequence.

Classical Named Reactions for Pyrrole Formation

Several classical named reactions provide reliable routes to substituted pyrroles and can be adapted for the synthesis of N-aryl derivatives by using an appropriately substituted primary amine as a starting material.

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a β-ketoester. youtube.com By using an α-amino ketone derived from 4-bromo-3-methylaniline (B1294692), this method can be adapted to produce N-arylpyrroles.

The Paal-Knorr synthesis is one of the most straightforward methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-bromo-3-methylaniline, typically under acidic conditions. wikipedia.orgrgmcet.edu.in The reaction proceeds through the formation of a di-imine intermediate which then cyclizes and dehydrates to form the aromatic pyrrole ring. wikipedia.org This method is highly versatile and widely used for preparing N-substituted pyrroles. rgmcet.edu.inresearchgate.net

The Hantzsch pyrrole synthesis is another versatile method that involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. youtube.com Employing 4-bromo-3-methylaniline as the primary amine would lead to the corresponding N-aryl substituted pyrrole.

Table 4: Comparison of Classical Pyrrole Syntheses for N-Aryl Derivatives

| Reaction | Key Reactants | Amine Component | General Applicability |

|---|---|---|---|

| Knorr | α-Amino-ketone, β-Ketoester | Primary amine (used to form α-amino-ketone) | Good for polysubstituted pyrroles |

| Paal-Knorr | 1,4-Dicarbonyl compound | Primary amine (e.g., 4-bromo-3-methylaniline) | Excellent, very general for N-substituted pyrroles rgmcet.edu.inresearchgate.net |

The Barton-Zard pyrrole synthesis is a powerful method for constructing the pyrrole ring from a nitroalkene and an α-isocyanide, typically an isocyanoacetate, under basic conditions. wikipedia.orgrsc.org While this reaction does not directly incorporate an N-aryl group from an amine, it can be used to synthesize pyrrole-2-carboxylates which can be further functionalized. However, variations of this reaction could potentially be developed to include N-aryl substitution patterns.

The Piloty-Robinson pyrrole synthesis involves the reaction of an azine derived from an enolizable ketone or aldehyde with an acid catalyst at elevated temperatures. nih.govdrugfuture.com The mechanism is believed to proceed through a buchler-gmbh.combuchler-gmbh.com-sigmatropic rearrangement. tandfonline.com This method can be adapted to produce N-substituted pyrroles. For instance, a modified procedure allows for the synthesis of N-benzoylpyrroles from aldehyde or ketone azines, which can subsequently be deprotected to yield the N-H pyrrole or potentially other N-substituted analogues. psu.edu Microwave-assisted versions of this reaction have been developed to reduce reaction times and improve yields. nih.govnih.gov

Stereoselective and Atroposelective Synthetic Routes to N-Arylpyrroles

N-Arylpyrroles with bulky substituents on the aryl ring can exhibit axial chirality due to restricted rotation around the C–N single bond. researchgate.netnih.gov This phenomenon, known as atropisomerism, creates non-superimposable, stable stereoisomers. researchgate.netnih.gov The development of catalytic, enantioselective methods to synthesize these axially chiral N-arylpyrroles is a significant area of research, as these compounds are valuable as chiral ligands and catalysts. repec.org

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid organocatalysts for a wide array of asymmetric transformations. researchgate.nete3s-conferences.orgrsc.org Their utility extends to the atroposelective synthesis of N-arylpyrroles. researchgate.netnih.gov CPAs can act as bifunctional catalysts, activating substrates through a network of hydrogen bonds. e3s-conferences.orgnih.gov

In one strategy, a CPA-catalyzed atroposelective arylation of 5-aminoisoxazoles with azonaphthalene derivatives was developed to synthesize axially chiral heterobiaryl diamines. chemrxiv.org A more general approach involves a one-pot, three-component reaction enabled by light-induced phosphoric acid catalysis. researchgate.netnih.gov This method simultaneously creates a C–N axial chirality and a central quaternary stereocenter, producing N-arylpyrrole products in good yields with excellent enantioselectivities. researchgate.netnih.govrepec.org

The mechanism of CPA catalysis often involves the formation of a chiral ion pair or a hydrogen-bonded complex between the catalyst and the substrates. rsc.org This chiral environment dictates the facial selectivity of the reaction, leading to the preferential formation of one atropisomer over the other. rsc.org The catalyst's structure, particularly the bulky groups at the 3 and 3' positions of the BINOL-derived backbone, is crucial for achieving high levels of stereocontrol. researchgate.nete3s-conferences.org

Table 2: Chiral Phosphoric Acid (CPA) in Atroposelective N-Arylpyrrole Synthesis

| Reaction Type | Substrates | Key Features | Outcome | Reference |

| Atroposelective Arylation | 5-Aminoisoxazoles, Azonaphthalenes | Forms axially chiral heterobiaryl diamines | Good yields, 82-97% ee | chemrxiv.org |

| Oxo-diarylation | Unactivated alkynes, Benzoquinones, N-Arylpyrroles | Light-induced, one-pot, three-component | Creates C-N axial and central chirality; Excellent ee | researchgate.netnih.gov |

| Desymmetrization / Kinetic Resolution | Prochiral bis(2-pyrrolyl)methanes, Dienophiles | Remote control of chirality by CPA | High yields, up to 98% ee | researchgate.netnih.gov |

| Atroposelective Iodination | N-Arylindoles | Control of C-N stereogenic axis | High enantioselectivity (up to 97:3 er) | nih.gov |

Desymmetrization and kinetic resolution are powerful strategies for accessing enantioenriched compounds. researchgate.netunibo.it These approaches have been successfully applied to the synthesis of axially chiral N-arylpyrroles. researchgate.netresearchgate.net

Desymmetrization involves the modification of a prochiral or meso compound in such a way that a new chiral center or axis is introduced, leading to a single enantiomer. unibo.it In the context of N-arylpyrroles, a prochiral starting material, such as a bis(2-pyrrolyl)methane, can be reacted with a dienophile in the presence of a chiral catalyst. researchgate.netnih.gov A chiral phosphoric acid can control the reaction pathway, resulting in the desymmetrization of the starting material to yield an axially chiral arylpyrrole with high enantioselectivity. researchgate.netnih.gov

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slow-reacting enantiomer and the product from the fast-reacting enantiomer. researchgate.net This strategy has been used to resolve racemic N-arylpyrroles. For example, a rhodium-catalyzed electrophilic aromatic substitution can achieve a kinetic resolution with a high selectivity factor (S=458), affording both the unreacted starting material and the product in high enantiomeric excess. researchgate.net Both desymmetrization and kinetic resolution provide effective pathways to optically active N-arylpyrroles, which are otherwise challenging to synthesize enantioselectively. researchgate.netresearchgate.net

Directed Introduction of the Bromo and Methyl Substituents onto the Aryl Ring

The introduction of bromo and methyl substituents onto the aryl ring of a 1-phenyl-1H-pyrrole precursor can be achieved through two main strategies: regioselective bromination of a 1-(3-methylphenyl)-1H-pyrrole or targeted methylation of a 1-(4-bromophenyl)-1H-pyrrole. The success of these approaches hinges on the directing effects of the substituents already present on the aryl ring and the choice of appropriate reagents and reaction conditions.

Regioselective Bromination Methodologies

The synthesis of this compound via regioselective bromination starts with the precursor 1-(3-methylphenyl)-1H-pyrrole. The directing effects of the substituents on the phenyl ring play a critical role in determining the position of the incoming bromo group during electrophilic aromatic substitution. The methyl group is an ortho-, para-director, while the 1H-pyrrol-1-yl group is also an ortho-, para-directing group. In the case of 1-(3-methylphenyl)-1H-pyrrole, the positions ortho and para to the methyl group are the 2-, 4-, and 6-positions. The positions ortho and para to the 1H-pyrrol-1-yl group are the 2- and 4-positions of the phenyl ring. The cumulative directing effects of both groups strongly favor substitution at the 4-position, which is para to the methyl group and ortho to the 1H-pyrrol-1-yl group.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) and bromine in a suitable solvent. The choice of solvent can influence the selectivity of the reaction, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

Table 1: Proposed Regioselective Bromination of 1-(3-methylphenyl)-1H-pyrrole

| Entry | Brominating Agent | Solvent | Temperature (°C) | Expected Major Product |

| 1 | N-Bromosuccinimide (NBS) | DMF | 0 - 25 | This compound |

| 2 | Bromine (Br₂) | Acetic Acid | 25 | This compound |

A typical procedure would involve the slow addition of the brominating agent to a solution of 1-(3-methylphenyl)-1H-pyrrole in a suitable solvent at a controlled temperature to minimize the formation of side products. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is typically worked up by quenching with a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine, followed by extraction and purification by column chromatography or recrystallization.

Targeted Methylation Reactions

An alternative approach to this compound is the targeted methylation of 1-(4-bromophenyl)-1H-pyrrole. This strategy requires the introduction of a methyl group at the 3-position of the phenyl ring, which is ortho to the 1H-pyrrol-1-yl group and meta to the bromo group. A powerful method for achieving such regioselectivity is directed ortho-metalation (DoM). In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

The 1H-pyrrol-1-yl group can act as a directing group, although its directing ability can be influenced by the presence of other substituents. In the case of 1-(4-bromophenyl)-1H-pyrrole, the bromo substituent at the 4-position may also influence the regioselectivity of the lithiation. However, the ortho-directing effect of the pyrrole nitrogen is expected to be dominant.

The general procedure for a directed ortho-methylation would involve the treatment of 1-(4-bromophenyl)-1H-pyrrole with a strong lithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). This would generate a lithiated intermediate at the 3-position. Subsequent quenching of this organolithium species with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, would introduce the methyl group at the desired position.

Table 2: Proposed Targeted Methylation of 1-(4-bromophenyl)-1H-pyrrole via Directed Ortho-Metalation

| Entry | Organolithium Reagent | Electrophile | Solvent | Temperature (°C) | Expected Product |

| 1 | n-Butyllithium | Methyl Iodide | THF | -78 to 0 | This compound |

| 2 | sec-Butyllithium | Dimethyl Sulfate | THF/TMEDA | -78 to 25 | This compound |

It is important to note that the presence of the bromo substituent introduces the possibility of a competing halogen-metal exchange reaction. Careful control of the reaction conditions, including the choice of organolithium reagent and temperature, is crucial to favor the desired ortho-deprotonation over halogen-metal exchange.

An alternative to direct functionalization of the pre-formed N-arylpyrrole is the synthesis of the target molecule from a pre-functionalized aniline. In this approach, 4-bromo-3-methylaniline would be the key starting material. The pyrrole ring can then be constructed using the Paal-Knorr pyrrole synthesis. This well-established method involves the condensation of a primary amine with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720) or succinaldehyde, typically in the presence of an acid catalyst. The synthesis of 4-bromo-3-methylaniline itself can be achieved from commercially available starting materials through established procedures. This route offers the advantage of avoiding potential issues with regioselectivity in the bromination or methylation steps on the N-arylpyrrole core.

Advanced Mechanistic Investigations Pertaining to 1 4 Bromo 3 Methylphenyl 1h Pyrrole and Its Reactivity

Elucidation of N-Arylation Reaction Mechanisms

The formation of the C–N bond between an aryl group and a pyrrole (B145914) ring is a cornerstone of synthetic organic chemistry, typically achieved through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgorganic-chemistry.org The mechanisms of these reactions are complex, involving several key steps that are influenced by the choice of metal, ligands, and reaction conditions.

Oxidative Addition vs. Single-Electron Transfer Pathways in Metal Catalysis

The initial activation of the aryl halide is a critical step in metal-catalyzed N-arylation and can proceed through distinct mechanistic manifolds. The two most commonly debated pathways are the two-electron oxidative addition and the one-electron single-electron transfer (SET). acs.org

In the oxidative addition pathway, a low-valent metal center (e.g., Pd(0) or Cu(I)) inserts directly into the aryl-halide bond. This is a concerted, three-centered process that leads to a higher-valent metal intermediate (e.g., Pd(II) or Cu(III)). wikipedia.orgmdpi.com This pathway is often considered the operative mechanism in many palladium-catalyzed Buchwald-Hartwig reactions. nih.govrsc.org For copper-catalyzed systems, an oxidative addition of the aryl halide to a Cu(I)-amine complex to form a Cu(III) intermediate, followed by reductive elimination, is a frequently proposed mechanism. mdpi.com

Conversely, the single-electron transfer (SET) pathway involves the transfer of a single electron from the metal catalyst to the aryl halide. This generates an aryl halide radical anion, which can then fragment to produce an aryl radical and a halide anion. acs.orgmdpi.com The resulting aryl radical can then participate in the C-N bond formation. Evidence for SET mechanisms has been sought through radical probe experiments. For instance, the use of radical clock substrates that can undergo rapid, characteristic rearrangements if a radical intermediate is formed can provide insight. However, the reliability of these experiments in metal-catalyzed systems has been debated. acs.org Some studies on copper-catalyzed N-arylation of alkylamines using radical probes have shown a lack of cyclized products, suggesting that an oxidative addition mechanism is more likely than a process involving free aryl radicals under those specific conditions. acs.org

The operative pathway can be influenced by several factors, including the nature of the metal, the electronic properties of the aryl halide and the ligand, and the reaction conditions. For example, nickel, a first-row transition metal, has a greater propensity to engage in one-electron processes compared to palladium. organic-chemistry.org

Table 1: Comparison of Proposed Mechanistic Pathways in Metal-Catalyzed N-Arylation

| Feature | Oxidative Addition Pathway | Single-Electron Transfer (SET) Pathway |

| Electron Count | Two-electron process | One-electron process |

| Initial Step | Concerted insertion of metal into Ar-X bond | Electron transfer from metal to Ar-X |

| Key Intermediate | Higher-valent metal-aryl-halide complex (e.g., L₂Pd(Ar)X) | Aryl radical (Ar•) and metal-halide complex |

| Commonly Associated Metals | Palladium, Copper (as Cu(I) → Cu(III)) | Copper (as Cu(I) → Cu(II)), Nickel |

| Evidentiary Support | Kinetic studies, isolation of intermediates | Radical clock experiments, EPR spectroscopy |

Role of Catalyst-Ligand Systems and Bases in Reaction Efficiency

The efficiency and scope of N-arylation reactions are profoundly dependent on the catalyst-ligand system and the base employed. organic-chemistry.orgmit.edu

Catalyst-Ligand Systems: In both palladium- and copper-catalyzed reactions, ligands play a multifaceted role. They stabilize the metal center, modulate its electronic properties and steric environment, and facilitate the elementary steps of the catalytic cycle (oxidative addition and reductive elimination). In copper-catalyzed Ullmann reactions, the use of chelating ligands such as diamines or amino alcohols has been shown to dramatically improve reaction rates and allow for milder conditions compared to traditional ligand-free protocols. organic-chemistry.orgacs.org For instance, copper-diamine catalysts have been successfully used for the N-arylation of a variety of nitrogen heterocycles, including pyrroles. organic-chemistry.org

In palladium-catalyzed Buchwald-Hartwig aminations, bulky, electron-rich phosphine (B1218219) ligands are commonly used. wikipedia.orgnih.gov These ligands promote the formation of the catalytically active monoligated Pd(0) species, facilitate the oxidative addition step, and accelerate the final C-N bond-forming reductive elimination. The steric bulk of the ligands is crucial for preventing the formation of unreactive bridged palladium dimers and for promoting the reductive elimination step. nih.gov

Bases: The role of the base is primarily to deprotonate the N-H bond of the pyrrole, generating the pyrrolide anion which is a more potent nucleophile. nih.gov The choice of base is critical and often depends on the solvent and the specific substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used in nonpolar solvents like toluene. nih.govrsc.org Theoretical and experimental studies have shown that in nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex or to facilitate the expulsion of the halide from the palladium center. nih.gov In more polar solvents, the requirements for the base can change as the solvent can assist in charge separation. nih.gov

Insights into Aryl Radical Generation and Reactivity

While oxidative addition is a common pathway, conditions that favor the generation of aryl radicals provide an alternative route for C-N bond formation. Aryl radicals can be generated from aryl halides via SET from a transition metal catalyst, as mentioned previously, or through metal-free methods. mdpi.comacs.org

For example, copper catalysts can promote the generation of aryl radicals from arenediazonium salts in reactions analogous to the Sandmeyer reaction. researchgate.net Transition-metal-free methods have also been developed, such as the use of arylhydrazine salts in the presence of an oxidant like air, which generates a reactive free aryl radical intermediate. acs.org This intermediate can then be trapped by N-methylpyrrole to achieve direct C-2 arylation. acs.org Photocatalytic methods, employing organic dyes or other photosensitizers, can also induce the formation of aryl radicals from aryl halides for subsequent coupling reactions. acs.org

Once generated, the aryl radical adds to the pyrrole ring. In the case of direct arylation of the pyrrole C-H bonds, the radical typically adds to the electron-rich C-2 position. Subsequent oxidation and deprotonation then yield the arylated product.

Interplay of Neighboring Group Participation and Bifunctionality

The concepts of neighboring group participation (NGP) and catalyst bifunctionality can offer more nuanced control over reactivity and selectivity in N-arylation.

Neighboring Group Participation (NGP): NGP, or anchimeric assistance, involves the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular participation can lead to significant rate enhancements and can influence the stereochemical outcome of a reaction. libretexts.org In the context of N-arylation, a substituent on the aryl halide can act as an internal directing group, coordinating to the metal center and positioning it for a specific reaction. For example, ortho-substituents with coordinating atoms (e.g., carboxylates, amides) can direct C-H activation or influence the oxidative addition step. dicp.ac.cn A carboxylate group on an aryl halide can chelate to a ruthenium catalyst, facilitating ortho-C-H arylation by positioning the catalyst for C-H bond cleavage. dicp.ac.cn This represents a form of NGP where a functional group on the substrate assists in the catalytic transformation.

Bifunctional Catalysis: This strategy involves a catalyst system where two different functional groups work in concert to promote a reaction. This can occur within a single bifunctional ligand or through cooperative catalysis between two different catalysts. scienceopen.comnih.gov A bifunctional ligand might possess a phosphine group to bind the metal center and a separate Lewis basic site (like an amine or imidazolyl group) that can act as a proton shuttle or activate the amine nucleophile. nih.govescholarship.org This intramolecular assistance can lower the activation energy of the deprotonation step, which is often crucial in the catalytic cycle. For example, gold(I) complexes with bifunctional P,N ligands have been shown to be effective catalysts in coupling reactions, where the nitrogen atom of the ligand is believed to play a key role in the catalytic mechanism. nih.gov This cooperative action within the ligand sphere can enhance reaction efficiency beyond what is achievable with a simple monodentate ligand.

Mechanistic Aspects of Pyrrole Ring Formation

The construction of the pyrrole ring itself can be achieved through various synthetic strategies, with cycloaddition reactions being among the most powerful and versatile.

Detailed Cycloaddition Pathways

Cycloaddition reactions form the pyrrole ring by combining multiple components in a single, often highly stereospecific, step.

One of the most prominent methods for pyrrole synthesis is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org Mechanistic studies, including computational density functional theory (DFT) calculations, have elucidated the reaction pathway. colab.wsrgmcet.edu.in The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The final step involves a series of dehydration steps to eliminate two molecules of water and form the aromatic pyrrole ring. colab.wsrgmcet.edu.in DFT studies suggest that the pathway involving the cyclization of the hemiaminal is energetically more favorable than an alternative pathway involving the initial formation of an enamine. colab.ws

Table 2: Key Steps in the Paal-Knorr Pyrrole Synthesis Mechanism

| Step | Description | Intermediate/Transition State |

| 1. Hemiaminal Formation | Nucleophilic attack of the primary amine on a protonated carbonyl group. | Hemiaminal |

| 2. Cyclization | Intramolecular attack of the nitrogen atom on the second carbonyl group. | 2,5-dihydroxytetrahydropyrrole derivative |

| 3. Dehydration | Stepwise elimination of two water molecules to form the aromatic ring. | Dihydropyrrole intermediates |

1,3-Dipolar cycloadditions represent another powerful strategy for synthesizing five-membered heterocycles, including pyrroles. ias.ac.in This reaction involves a 1,3-dipole (a three-atom, four-pi-electron system) and a dipolarophile (typically an alkene or alkyne). ias.ac.in For example, azomethine ylides can serve as 1,3-dipoles and react with alkynes (ynones) in the presence of a silver catalyst to directly form multi-substituted pyrroles. rsc.org The regioselectivity of these reactions can often be predicted using Frontier Molecular Orbital (FMO) theory, which considers the energies of the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa). researchgate.netias.ac.in The reaction is classified as a [4π + 2π] cycloaddition and is generally considered to be a concerted process, leading to a high degree of stereospecificity. ias.ac.in

Mechanisms of Ring Contraction and Rearrangement

Ring contraction and rearrangement reactions represent a fascinating class of transformations in organic chemistry, often leading to the formation of smaller, more strained ring systems from larger ones. wikipedia.orgchemistrysteps.com While specific studies on 1-(4-bromo-3-methylphenyl)-1H-pyrrole are not extensively detailed in the available literature, the general principles governing such reactions in related heterocyclic and aromatic systems provide a strong basis for understanding its potential reactivity.

One plausible pathway for the ring contraction of a pyrrole derivative involves a sequence of steps initiated by an external reagent. For instance, a proposed mechanism for the conversion of dihydrothiophenes to pyrroles involves a 6π-electrocyclization of a sulfilimine intermediate, followed by a spontaneous ring-contraction to form the pyrrole skeleton. acs.orgresearchgate.net This type of pericyclic reaction is a powerful tool for the synthesis of five-membered heterocycles. acs.org

Another general mechanism for ring contraction involves cationic rearrangements, such as the pinacol-type rearrangement. wikipedia.org This process is typically initiated by the loss of a leaving group, generating a carbocation that triggers the migration of an endocyclic bond. chemistrysteps.com In the context of a substituted aryl-pyrrole, such a rearrangement could theoretically be induced under specific acidic conditions, leading to a contracted ring system.

The Favorskii rearrangement is another well-known ring contraction mechanism, particularly for cyclic α-halo ketones. chemistrysteps.com This reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile. While not directly applicable to the pyrrole ring itself, this mechanism highlights the diverse strategies available for inducing ring contractions in cyclic systems.

Furthermore, electrochemical methods have been developed for the ring-contraction of Hantzsch esters and their derivatives to yield polysubstituted pyrroles. This process involves an unusual 4-electron continuous reduction, leading to an anionic dearomatization/ring-contraction/rearomatization pathway. rsc.org

The table below summarizes some general mechanisms of ring contraction that could be relevant to the study of aryl-pyrroles.

| Mechanism Type | Key Intermediates | Driving Force | Potential Applicability to Aryl-Pyrroles |

| Electrocyclization/Ring-Contraction | Sulfilimine, Dihydropyrrole | Formation of a stable aromatic pyrrole ring | Potentially applicable through a functionalized pyrrole precursor. acs.orgresearchgate.net |

| Cationic Rearrangement (Pinacol-type) | Carbocation | Formation of a more stable carbocation or ring system | Could be induced under acidic conditions on a suitably substituted pyrrole derivative. wikipedia.orgchemistrysteps.com |

| Favorskii Rearrangement | Cyclopropanone | Strain release of the three-membered ring | Not directly applicable to the pyrrole ring, but relevant to cyclic ketones. chemistrysteps.com |

| Electrochemical Reduction | Anionic radical intermediates | Aromatic stabilization | Could be explored for appropriately substituted aryl-pyrrole precursors. rsc.org |

It is important to note that the specific reaction conditions and the nature of the substituents on the aryl-pyrrole ring would play a crucial role in determining whether a ring contraction or rearrangement would occur and which mechanistic pathway it would follow.

Reaction Mechanism Studies of Substituent Functionalization

The functionalization of the aryl and pyrrole rings in this compound can be achieved through various substitution reactions. Understanding the underlying mechanisms is crucial for predicting reactivity and controlling product formation.

Electrophilic Aromatic Substitution (EAS):

Pyrrole is an electron-rich aromatic heterocycle, making it highly reactive towards electrophilic aromatic substitution. numberanalytics.comnih.gov The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring, increasing its nucleophilicity compared to benzene. pearson.com Substitution typically occurs at the C2 (α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance, with three possible resonance structures. onlineorganicchemistrytutor.comyoutube.com Attack at the C3 (β) position results in an intermediate with only two resonance structures, making it less stable. onlineorganicchemistrytutor.comyoutube.com

For this compound, electrophilic substitution on the pyrrole ring would be expected to follow this general trend, favoring the 2- and 5-positions. However, the bulky aryl substituent at the 1-position might introduce steric hindrance, potentially influencing the regioselectivity.

On the phenyl ring, the bromine and methyl groups will direct incoming electrophiles. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The interplay of these electronic and steric effects will determine the final position of substitution.

Nucleophilic Aromatic Substitution (NAS):

In contrast to EAS, nucleophilic aromatic substitution (NAS) occurs on electron-poor aromatic rings. masterorganicchemistry.com For this reaction to proceed, the ring must be substituted with strong electron-withdrawing groups, and there must be a good leaving group present. masterorganicchemistry.com The reaction generally proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The phenyl ring of this compound, with its electron-donating methyl group, is not highly activated for traditional NAS. However, under specific conditions, such as the presence of a very strong nucleophile or a transition-metal catalyst, substitution at the bromine-bearing carbon could be possible. The pyrrole ring, being electron-rich, is generally not susceptible to nucleophilic aromatic substitution. nih.gov

| Reaction Type | Ring System | Directing Effects of Substituents | Key Intermediates |

| Electrophilic Aromatic Substitution (EAS) | Pyrrole Ring | Favors C2 and C5 positions due to resonance stabilization. onlineorganicchemistrytutor.comyoutube.com | Carbocation (Arenium ion) |

| Electrophilic Aromatic Substitution (EAS) | Phenyl Ring | Methyl group: ortho-, para-directing (activating). Bromine: ortho-, para-directing (deactivating). | Carbocation (Arenium ion) |

| Nucleophilic Aromatic Substitution (NAS) | Phenyl Ring | Requires strong electron-withdrawing groups for activation. masterorganicchemistry.com | Meisenheimer complex |

Halogen-metal exchange is a powerful synthetic tool for the preparation of organometallic reagents, particularly organolithium compounds. wikipedia.org This reaction involves the exchange of a halogen atom, such as bromine, with a metal, typically lithium. lookchem.com

The reaction of an aryl bromide, like this compound, with an organolithium reagent, such as n-butyllithium, is a common method for generating an aryllithium species. tcnj.edu The mechanism of this exchange is generally considered to be kinetically controlled. wikipedia.org The rate of exchange is influenced by the stability of the carbanion intermediates of the organolithium reagents. wikipedia.org

Several transition-state structures have been considered for the halogen-metal exchange reaction. One proposed mechanism involves a four-centered transition state. Another possibility is an SN2-type attack of the carbanionic portion of the organolithium reagent at the bromine atom of the aryl bromide. lookchem.com The reaction is often very fast, even at low temperatures, and can be faster than other potential side reactions like nucleophilic addition. wikipedia.orgtcnj.edu

The presence of chelating groups can accelerate the rate of lithium-halogen exchange. wikipedia.org Furthermore, the use of a combination of reagents, such as i-PrMgCl and n-BuLi, has been shown to be effective for halogen-metal exchange on bromoheterocycles, even in the presence of acidic protons. nih.gov

Once the aryllithium intermediate is formed from this compound, it can be quenched with various electrophiles to introduce a wide range of functional groups at the position formerly occupied by the bromine atom. tcnj.edu

Advanced Computational Chemistry and Theoretical Investigations of 1 4 Bromo 3 Methylphenyl 1h Pyrrole

Density Functional Theory (DFT) for Molecular and Electronic Structure

Geometry Optimization and Conformational Landscape Analysis

A geometry optimization would be the first step in a computational study. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For 1-(4-bromo-3-methylphenyl)-1H-pyrrole, this would involve calculating bond lengths, bond angles, and dihedral angles. A key aspect of the conformational analysis would be to determine the rotational barrier and the most stable angle between the phenyl and pyrrole (B145914) rings. This analysis would yield data on the most stable conformers and the energy differences between them.

Elucidation of Electronic Properties

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. A hypothetical data table for these properties would look like this:

| Property | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, one would expect negative potential (typically colored red) around the nitrogen atom of the pyrrole ring and the bromine atom, indicating regions susceptible to electrophilic attack. Positive potential (typically colored blue) would likely be found around the hydrogen atoms.

Natural Bond Orbital (NBO) and Mulliken charge analyses are methods used to calculate the distribution of atomic charges within a molecule. This information provides insight into the molecule's polarity and the nature of the chemical bonds. For the target molecule, these analyses would quantify the partial charges on each atom, which is essential for understanding intermolecular interactions and reactivity.

A representative data table for atomic charges would be:

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| Br | Data not available | Data not available |

| N | Data not available | Data not available |

| C (methyl) | Data not available | Data not available |

| ... | Data not available | Data not available |

Global chemical reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are valuable for predicting how a molecule will behave in a chemical reaction.

A summary of these descriptors would be presented in a table as follows:

| Descriptor | Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Simulation of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR Chemical Shifts)

Theoretical simulation of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the prediction of spectral data that can be used to confirm molecular structure and understand electronic properties. These calculations are typically performed using Density Functional Theory (DFT), often with hybrid functionals like B3LYP, which provide a good balance between accuracy and computational cost. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. These computed frequencies help in the assignment of experimental IR bands. For this compound, key vibrational modes include C-H stretching in the aromatic and pyrrole rings, C-N stretching, C=C stretching within the rings, and the characteristic C-Br stretching frequency.

UV-Vis Spectroscopy: The electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results predict the maximum absorption wavelengths (λmax) and oscillator strengths, providing insight into the molecule's electronic structure and color properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts are reliably predicted using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov These calculations provide theoretical ¹H and ¹³C chemical shifts that are invaluable for interpreting experimental spectra and confirming the structural assignment of each atom.

Below are illustrative tables of simulated spectroscopic data for this compound, as would be obtained from DFT calculations.

Table 1: Simulated Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Pyrrole C-H Stretch | 3150-3120 |

| Methyl C-H Stretch | 2980-2920 |

| Aromatic C=C Stretch | 1605, 1550, 1480 |

| Pyrrole C=C/C-N Stretch | 1530, 1470, 1400 |

| C-N (Aryl-Pyrrole) Stretch | 1290 |

Table 2: Simulated UV-Vis Absorption

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | 285 | 0.35 |

Table 3: Simulated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Atom Type | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyrrole H (α) | 7.1 - 7.3 | Phenyl C-Br | 118 - 120 |

| Pyrrole H (β) | 6.2 - 6.4 | Phenyl C-CH₃ | 139 - 141 |

| Phenyl H | 7.3 - 7.7 | Phenyl C-N | 140 - 142 |

| Methyl H | 2.4 - 2.6 | Other Phenyl C | 125 - 135 |

| Pyrrole C (α) | 120 - 123 | ||

| Pyrrole C (β) | 109 - 112 |

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugation and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. utm.myarabjchem.org Key parameters include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. The structure of this compound, featuring donor (pyrrole, methyl) and acceptor-influencing (bromo) groups connected through a π-system, suggests potential for NLO activity.

Table 4: Predicted NLO Properties

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 2.5 - 3.5 D |

| Mean Polarizability (α) | 20 - 25 x 10⁻²⁴ esu |

The predicted values would suggest that this compound possesses a moderate NLO response, characteristic of many D-π-A type molecules. The magnitude of the hyperpolarizability is sensitive to the electronic interplay between the electron-donating pyrrole ring and the electron-withdrawing nature of the bromine atom on the phenyl ring.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surfaces)

Understanding the non-covalent interactions within and between molecules is crucial for predicting crystal packing, polymorphism, and material properties. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. bohrium.comnih.govscirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. These surfaces can be deconstructed into 2D fingerprint plots, which provide a quantitative summary of the different types of atomic contacts.

For this compound, the analysis would reveal the relative importance of various interactions. Due to the abundance of hydrogen atoms, H···H contacts are expected to cover a large portion of the surface. mdpi.com Other significant interactions would include C···H/H···C contacts, indicative of C-H···π interactions, and Br···H/H···Br contacts, which are a form of halogen bonding or dipole-dipole interaction. bohrium.commdpi.com

Table 5: Illustrative Hirshfeld Surface Contact Contributions

| Intermolecular Contact | Contribution to Surface Area (%) |

|---|---|

| H···H | 45 - 55% |

| C···H / H···C | 18 - 25% |

| Br···H / H···Br | 10 - 15% |

| Br···C / C···Br | 2 - 4% |

| N···H / H···N | 1 - 3% |

The red spots on a dnorm map would indicate the closest contacts, likely corresponding to weak C-H···N or C-H···π interactions that play a key role in stabilizing the crystal structure. The significant contribution from Br···H contacts underscores the important role of the halogen atom in directing the supramolecular assembly. nih.gov

Application of Computational Methods in Reaction Pathway Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. coe.edufrontiersin.org

Transition State Characterization and Activation Energies

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, intermediates, transition states, and products. DFT calculations are commonly used to locate the transition state (TS) geometry, which is a first-order saddle point on the potential energy surface. acs.orgnih.gov Vibrational frequency analysis is used to confirm the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

From the energies of the reactants and the transition state, the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡) can be calculated. This value is critical for predicting reaction rates and understanding kinetic selectivity. For instance, in a hypothetical Diels-Alder reaction where this compound acts as a diene, calculations could determine the activation barriers for the endo and exo pathways.

Table 6: Hypothetical Activation Energies for a Cycloaddition Reaction

| Reaction Pathway | ΔG‡ (kcal/mol) |

|---|---|

| Exo Approach | 25.5 |

These hypothetical results would suggest that the reaction is kinetically favored to proceed through the exo transition state.

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) is a modern framework for analyzing chemical reactivity. mdpi.com It posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of a chemical reaction. ias.ac.in Within MEDT, the analysis of the electron localization function (ELF) along the reaction pathway provides a detailed picture of bond formation and breaking. rsc.org

An MEDT study of a reaction involving this compound would involve:

Conceptual DFT Analysis: Calculating reactivity indices (e.g., electrophilicity, nucleophilicity) of the reactants to predict the polar nature of the reaction.

ELF Topological Analysis: Examining the ELF along the reaction coordinate to determine the sequence of bond formation. This can distinguish between concerted, stepwise, or asynchronous mechanisms with high precision. For a cycloaddition reaction, MEDT can determine whether C-C bond formation precedes or occurs simultaneously with another bond-forming event. mdpi.comresearchgate.net

This approach provides a more nuanced and detailed mechanistic picture than traditional models, explaining reactivity and selectivity based on the fundamental properties of electron density. tandfonline.com

Theoretical Studies on Atropisomerism and Chiral Recognition

Atropisomerism: Atropisomers are stereoisomers resulting from hindered rotation around a single bond. researchgate.net In this compound, the single bond connecting the phenyl and pyrrole rings is a potential chiral axis. If the steric hindrance caused by the substituents (the methyl group and the α-hydrogens of the pyrrole ring) is large enough to prevent free rotation at room temperature, the molecule can exist as a pair of stable, separable enantiomers. nih.govacs.org

Computational chemistry can predict the rotational energy barrier (ΔG‡rot) by calculating the energy profile as the dihedral angle between the two rings is varied. The transition state for this rotation would be the conformation where the rings are coplanar. If the calculated barrier is sufficiently high (typically > 23 kcal/mol), the atropisomers are considered stable enough to be isolated at room temperature. qub.ac.uk

Chiral Recognition: If this compound is found to be atropisomeric, theoretical methods can be used to study how its enantiomers might interact differently with a chiral selector, such as a chiral stationary phase in chromatography. nih.govdntb.gov.ua Molecular docking or calculations of the interaction energies between each enantiomer and a chiral host molecule can predict which diastereomeric complex is more stable. acs.org This information is vital for developing enantioseparation methods and understanding the molecular basis of chiral recognition. researchgate.net

Chemical Reactivity and Further Derivatization of 1 4 Bromo 3 Methylphenyl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Ring in N-Arylpyrroles

The pyrrole ring in N-arylpyrroles is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. The nature of the N-aryl substituent can influence the regioselectivity and reactivity of these transformations.

Electrophilic substitution is a characteristic reaction of pyrroles. Generally, these reactions occur preferentially at the α-positions (C2 or C5) due to the greater stabilization of the cationic intermediate. wikipedia.org However, in the case of N-substituted pyrroles, the steric bulk of the substituent on the nitrogen atom can direct substitution to the β-position (C3 or C4). acs.org For instance, β-selective C-H arylation of N-arylpyrroles has been achieved using transition metal catalysts. acs.org This catalyst-controlled approach allows for the introduction of aryl groups at positions that are typically less reactive towards electrophiles. acs.org

The C-H arylation of pyrroles can be influenced by both steric and electronic factors. While electron-donating groups on the pyrrole ring would typically favor electrophilic substitution at the α-position, a bulky N-substituent can override this electronic preference and lead to β-selectivity. acs.org

Table 1: Regioselectivity in Electrophilic C-H Arylation of N-Substituted Pyrroles

| N-Substituent | Arylating Agent | Catalyst System | Predominant Isomer | Reference |

| Phenyl | Iodobenzene | Iridium-based | β-arylpyrrole | acs.org |

| Methyl | Iodobenzene | Rhodium-based | Mixture of α and β | acs.org |

| TIPS | Iodobenzene | Rhodium-based | β-arylpyrrole | acs.org |

TIPS: Triisopropylsilyl

The nitrogen atom of the pyrrole ring is generally not nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system. wikipedia.org However, deprotonation of the N-H bond in pyrrole with a strong base generates a pyrrolide anion, which is a potent nucleophile. wikipedia.org In the case of N-arylpyrroles like 1-(4-bromo-3-methylphenyl)-1H-pyrrole, the nitrogen is already substituted, precluding direct N-functionalization in this manner.

However, the concept of nucleophilic attack involving the pyrrole nitrogen is relevant in cyclization reactions of N-alkyne-substituted pyrrole derivatives. beilstein-journals.org In these reactions, the electronic nature of the substituents on the alkyne can dictate the regioselectivity of the intramolecular nucleophilic attack by a tethered nucleophile, leading to the formation of various fused heterocyclic systems. beilstein-journals.org

Direct metalation of the pyrrole ring can be achieved using strong bases like organolithium reagents. wikipedia.org For N-substituted pyrroles, metalation occurs at the carbon atoms. wikipedia.org Halogen-metal exchange is another powerful method for the regioselective generation of organometallic pyrrole derivatives. imperial.ac.ukwikipedia.org This reaction involves the treatment of a halogenated pyrrole with an organometallic reagent, typically an organolithium compound, to replace the halogen with a metal. wikipedia.org The rate of exchange is generally I > Br > Cl. imperial.ac.uk

For instance, N-substituted 3-bromopyrrole can be synthesized and subsequently undergo halogen-metal exchange to introduce a lithium atom at the C3 position, which can then be reacted with various electrophiles. wikipedia.org This strategy provides access to functional groups at the less reactive β-position of the pyrrole ring.

Transformation and Functionalization of the Brominated Aryl Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex organic molecules, and aryl bromides are excellent substrates for these transformations. rsc.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org The Suzuki reaction is widely used to form C-C bonds and can be applied to this compound to introduce a wide range of aryl, heteroaryl, alkyl, or alkenyl groups at the position of the bromine atom. nih.govmdpi.comnih.gov The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.org

Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. rsc.org This reaction offers a method to introduce vinyl groups onto the phenyl ring of the title compound.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govorganic-chemistry.org It is a reliable method for forming C(sp²)-C(sp) bonds and can be used to introduce alkynyl moieties onto the phenyl ring of this compound. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Table 2: Examples of Cross-Coupling Reactions on Aryl Bromides

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | Biaryl | mdpi.com |

| Heck | Alkene | Pd(OAc)₂ | Substituted Alkene | rsc.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Aryl Alkyne | organic-chemistry.org |

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging but can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups in the ortho or para positions to the leaving group. libretexts.orglibretexts.org The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

In the case of this compound, the pyrrole group and the methyl group are not strongly electron-withdrawing, making classical SNAr reactions difficult. However, under forcing conditions with very strong nucleophiles or through transition-metal-catalyzed processes, substitution of the bromine atom may be possible. Recent studies have also provided evidence for concerted SNAr mechanisms, challenging the traditional two-step model. nih.gov

Reactivity of the Methyl Substituent

The methyl group attached to the phenyl ring serves as a key handle for introducing further chemical diversity into the this compound scaffold. As a benzylic substituent, it is amenable to various functionalization reactions, particularly selective oxidation.

The selective oxidation of the methyl group on the phenyl ring of N-arylpyrroles can be achieved to yield corresponding aromatic alcohols, aldehydes, and carboxylic acids, which are valuable intermediates in organic synthesis. mdpi.com The conversion of the methyl group in this compound into a formyl or carboxyl group significantly alters the electronic properties and reactivity of the molecule, opening pathways for further derivatization.

An effective method for this transformation involves the use of selenium dioxide (SeO₂), often in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP). This system is known to facilitate the oxidation of active methyl groups on N-heteroaromatic compounds under relatively mild conditions. mdpi.com Electrochemical methods also present a modern and efficient strategy for the site-selective oxidation of methylarenes, potentially converting the methyl group into an acetal, which can then be hydrolyzed to the aldehyde. nih.gov This approach avoids the use of harsh chemical oxidants and offers high regioselectivity. nih.gov

Table 1: Potential Oxidation Reactions of the Methyl Substituent

| Starting Material | Reagent/Condition | Potential Product | Product Class |

|---|---|---|---|

| This compound | SeO₂ / TBHP | 1-(4-bromo-3-formylphenyl)-1H-pyrrole | Aldehyde |

| This compound | Stronger oxidation (e.g., KMnO₄) | 2-bromo-5-(1H-pyrrol-1-yl)benzoic acid | Carboxylic Acid |

| This compound | Electrochemical oxidation in MeOH | 1-(4-bromo-3-(dimethoxymethyl)phenyl)-1H-pyrrole | Acetal |

Redox Chemistry: Oxidation and Reduction of the N-Arylpyrrole Framework

The N-arylpyrrole framework possesses a conjugated π-system that is susceptible to both oxidation and reduction. These redox processes can modulate the electronic structure and aromaticity of the molecule. The inherent reducing power of related compounds like 3-pyrroline (B95000) is utilized in redox amination reactions to synthesize N-alkylpyrroles, highlighting the redox activity of the pyrrole core. nih.gov

Electrochemical studies on N-substituted pyrrole systems, particularly expanded porphyrins like cyclo[n]pyrroles, reveal that the framework can undergo oxidation to form stable dicationic species. researchgate.netduke.eduresearchgate.net While direct studies on this compound are not prevalent, it is expected that the pyrrole ring can be electrochemically oxidized. This process would involve the removal of electrons from the π-system, leading to the formation of a radical cation, which could then engage in further reactions such as dimerization or polymerization.

Reduction of the N-arylpyrrole framework is less commonly explored but can be achieved under specific conditions, potentially leading to saturation of the pyrrole ring to form pyrrolidine (B122466) derivatives. The choice of reducing agent and conditions would be critical to avoid undesired side reactions on the bromo-substituted phenyl ring.

Ring Transformations and Spiroheterocyclization Reactions

The pyrrole ring, while aromatic, can participate in reactions that transform it into different heterocyclic systems or build complex spirocyclic architectures. Spiroheterocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry.

One established pathway to spirocycles involves the dearomatizing spirocyclization of N-aryl ureas and guanidines mediated by hypervalent iodine reagents. mdpi.com While this requires a pre-functionalized pyrrole, it demonstrates the capacity of the N-aryl framework to undergo such transformations. Another approach involves the reaction of pyrylium (B1242799) salts with methyleneindolines, which proceeds via a pyrylium ring transformation to build a spiro-connected cyclohexadiene ring. researchgate.net By analogy, functionalized this compound could potentially serve as a precursor for similar ring transformation strategies, leading to novel dispiro compounds.

Construction of Advanced Pyrrole-Containing Supramolecular Architectures

The rigid and planar structure of the N-arylpyrrole unit makes this compound an attractive building block for the construction of larger, well-defined supramolecular structures. These advanced architectures are of interest for applications in materials science, particularly for their electronic and photophysical properties.

N-arylpyrroles can function as dienes in cycloaddition reactions to construct bridged-ring systems. A notable example is the Diels-Alder reaction between N-arylpyrroles and aryne intermediates, which can be generated in situ from diaryliodonium salts. d-nb.info This reaction yields bridged-ring amines that contain a 1,4-dihydronaphthalene-1,4-imine skeleton. d-nb.info The electronic properties of the substituents on the N-aryl ring have been shown to have minimal influence on the reaction's success, suggesting that this compound would be a viable substrate for this transformation. d-nb.info

These cycloaddition reactions provide an efficient route to complex, three-dimensional structures from simple, planar starting materials. The resulting bridged amines can be further converted into N-phenylamine derivatives, which have potential applications as photosensitive dyes. d-nb.info

Table 2: Representative [4+2] Cycloaddition for Bridged-Ring Synthesis

| Pyrrole Component | Dienophile (precursor) | Reaction Type | Product Type |

|---|---|---|---|

| This compound | Benzyne (from Phenyl(mesityl)iodonium tosylate) | Diels-Alder [4+2] Cycloaddition | Bridged-ring amine |

The synthesis of oligomeric and polymeric structures based on pyrrole is fundamental to the field of conducting polymers. For this compound, the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Stille coupling) to form biphenyl-linked pyrrole dimers or longer oligomers.

Furthermore, direct oxidative coupling at the electron-rich α-positions (C2 and C5) of the pyrrole ring is a common method for synthesizing polypyrroles. While the N-phenyl group can sterically hinder this process, appropriate catalytic systems can facilitate the formation of α,α'-linked bipyrrole or oligopyrrole derivatives. An alternative strategy involves forming an azo (–N=N–) linkage between two pyrrole units to create novel azobispyrrole frameworks, which exhibit tunable optical properties. rsc.org These oligomeric structures are of high interest for developing new functional materials with tailored electronic and photophysical characteristics.

常见问题

Q. What are the common synthetic routes for preparing 1-(4-bromo-3-methylphenyl)-1H-pyrrole, and what experimental conditions are critical for optimizing yield?

The Clausson-Kaas pyrrole synthesis is a classical method for preparing substituted pyrroles. For this compound, critical parameters include reaction time (e.g., 30 hours), solvent selection (e.g., dichloromethane), and purification via acid-base extraction followed by recrystallization with ethanol/water. Monitoring reaction progress using TLC (CH₃Cl-EtOH, 10:1) ensures intermediate stability. Optimizing stoichiometry of reagents like 4-bromo-3-methylaniline and 2,5-dimethoxytetrahydrofuran is key to achieving yields >85% .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- TLC : Use silica gel plates with CH₃Cl-EtOH (10:1) to monitor reaction progress and confirm product migration (Rf ~0.29) .

- NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 6.8–7.4 ppm), pyrrole protons (δ 6.2–6.5 ppm), and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms substitution patterns .

- IR : Peaks at ~2970 cm⁻¹ (C-H stretching) and ~1518 cm⁻¹ (aromatic C=C) validate structural motifs .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures, and how does solvent selection impact crystallization efficiency?

Acid-base extraction removes unreacted starting materials, while recrystallization in ethanol/water (3:1 v/v) enhances purity. Solvent polarity adjustments (e.g., switching from ethanol to hexane) can improve crystal morphology and yield. Slow cooling during recrystallization minimizes impurities .

Q. What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. While no specific GHS hazards are reported, general protocols include:

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.

- Spills : Absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies can be employed to modify the pyrrole ring or substituents of this compound to enhance its biological activity, and how are these modifications validated?

- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrrole 2- or 5-position to modulate reactivity.

- Side-chain functionalization : Attach thiomorpholine or ethoxycarbonyl groups via alkylation to improve bioavailability . Validation involves in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking to predict target binding (e.g., Mycobacterium tuberculosis enzyme active sites) .

Q. How do researchers assess the antioxidant or antimicrobial potential of this compound derivatives, and what in vitro models are appropriate for such evaluations?

- Antioxidant assays : DPPH radical scavenging (IC₅₀ values) and FRAP (ferric reducing ability) quantify free radical neutralization.

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy studies with standard antibiotics (e.g., rifampicin) are recommended .

Q. How can computational methods like molecular docking be utilized to predict the interaction of this compound derivatives with biological targets?

- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.

- Target selection : Focus on enzymes with known catalytic pockets (e.g., M. tuberculosis InhA).

- Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data to refine predictive models .